Technical Whitepaper: Strategic Utilization of [3-(Benzyloxymethyl)oxetan-3-yl]methanol
Technical Whitepaper: Strategic Utilization of [3-(Benzyloxymethyl)oxetan-3-yl]methanol
Executive Summary & Molecular Profile[1][2]
[3-(Benzyloxymethyl)oxetan-3-yl]methanol (CAS 1620017-07-3) is a specialized desymmetrized oxetane building block. It serves as a critical intermediate in medicinal chemistry for introducing the oxetane motif —a four-membered cyclic ether widely recognized as a bioisostere for gem-dimethyl and carbonyl groups.[1]
Unlike the symmetric precursor 3,3-bis(hydroxymethyl)oxetane (BHMO), this mono-protected derivative offers orthogonal reactivity. It possesses one free primary hydroxyl group for immediate functionalization and one benzyl-protected arm that provides lipophilic balance or latent reactivity. This "Janus-faced" nature makes it indispensable for synthesizing spirocyclic scaffolds , hyperbranched polymers , and solubility-enhancing pendant groups in drug discovery campaigns.
structural Disambiguation
Note: The nomenclature for this class of compounds can be ambiguous. The CAS 1620017-07-3 specifically refers to the structure where the C3 position of the oxetane ring is substituted with two methylene bridges: one terminating in a hydroxyl group (-CH₂OH) and the other in a benzyloxy group (-CH₂OBn).
Physicochemical Properties[4][5][6][7][8][9][10][11]
The following data aggregates experimental observations and high-confidence predictive models suitable for laboratory handling.
| Property | Value / Description | Context |
| Molecular Formula | C₁₂H₁₆O₃ | — |
| Molecular Weight | 208.25 g/mol | — |
| Physical State | Viscous Colorless to Pale Yellow Oil | Tendency to supercool; rarely crystalline at RT.[2] |
| Boiling Point | ~160–165 °C @ 0.5 mmHg (Predicted) | High boiling point due to H-bonding and benzyl stacking. |
| Density | 1.12 ± 0.05 g/cm³ | Denser than water due to the oxygen-rich oxetane core. |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH. | Moderate water solubility (reduced by benzyl group). |
| LogP (Predicted) | 1.2 – 1.5 | Lipophilic enough for organic extraction; polar enough for med-chem use. |
| Stability | Acid-Sensitive | The oxetane ring is prone to ring-opening in strong Lewis/Brønsted acids. |
Synthetic Accessibility & Methodology
The Desymmetrization Protocol
The primary challenge in synthesizing CAS 1620017-07-3 is achieving mono-functionalization of the symmetric diol (BHMO) without over-alkylating to the di-benzyl ether. The following protocol utilizes a statistical desymmetrization strategy optimized for yield and purification.
Reagents & Materials
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Precursor: 3,3-Bis(hydroxymethyl)oxetane (BHMO) [Dried under vacuum]
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Base: Sodium Hydride (NaH), 60% dispersion in mineral oil
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Electrophile: Benzyl Bromide (BnBr)
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Solvent: Anhydrous DMF or THF (DMF promotes faster reaction but requires aqueous workup)
Step-by-Step Methodology
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Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve BHMO (1.0 eq) in anhydrous DMF (0.2 M concentration). Cool the solution to 0 °C using an ice bath.
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Deprotonation: Add NaH (1.05 eq) portion-wise over 20 minutes.
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Expert Insight: Do not use a large excess of base. A slight excess ensures complete consumption of the limiting reagent (BnBr) later, but minimizes di-anion formation.
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Observation: Vigorous hydrogen gas evolution will occur. Stir at 0 °C for 30 minutes until evolution ceases.
-
-
Alkylation: Add Benzyl Bromide (1.0 eq) dropwise via syringe pump over 1 hour.
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Causality: Slow addition is critical. It maintains a low concentration of electrophile, statistically favoring the reaction with the abundant mono-alkoxide over the formed mono-ether.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench & Workup:
-
Cool back to 0 °C. Quench carefully with saturated NH₄Cl solution.
-
Extract 3x with Ethyl Acetate. Wash combined organics with LiCl (5% aq) to remove DMF, followed by brine. Dry over Na₂SO₄.
-
-
Purification (Crucial): The crude mixture will contain unreacted BHMO (polar), the desired product (mid-polar), and the di-benzyl impurity (non-polar).
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Column Chromatography: Silica Gel.[3] Gradient elution: 10%
50% EtOAc in Hexanes. -
Validation: TLC visualization (UV for benzyl, KMnO₄ stain for oxetane/alcohol).
-
Synthesis Workflow Diagram
Figure 1: Reaction pathway for the desymmetrization of BHMO. Controlling stoichiometry and addition rate is vital to minimize the red "Impurity" pathway.
Reactivity Profile & Strategic Applications
The "Oxetane Effect" in Drug Design
Incorporating this scaffold impacts drug properties via three mechanisms:
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Solubility: The oxetane oxygen acts as a hydrogen bond acceptor (HBA), significantly lowering LogP compared to a gem-dimethyl group while maintaining steric bulk.
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Metabolic Stability: The 3,3-disubstitution blocks oxidative metabolism at the carbon center (no extractable protons), acting as a "metabolic shield."
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Vectorization: The tetrahedral geometry at C3 projects the two arms (benzyl and hydroxymethyl) in a specific V-shape (approx. 107° bond angle), distinct from the flat geometry of aromatics or the flexibility of alkyl chains.
Functionalization Logic
The free hydroxyl group is the primary handle. The benzyl group serves as a mask that can be removed later to reveal a second hydroxyl, enabling the synthesis of symmetric or asymmetric bis-functionalized derivatives.
Key Transformations:
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Oxidation: Treatment with Dess-Martin Periodinane (DMP) yields the Oxetane-3-carbaldehyde . This is a gateway to Wittig olefinations.
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Activation: Reaction with TsCl or Tf₂O creates a leaving group for nucleophilic substitution (e.g., creating oxetanyl-amines).
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Cationic Polymerization: In materials science, this monomer undergoes cationic ring-opening polymerization (CROP) to form hyperbranched polyethers, used in biocompatible coatings.
Functionalization Tree Diagram
Figure 2: Divergent synthesis capabilities starting from CAS 1620017-07-3. Green nodes represent high-value medicinal chemistry outcomes.
Handling & Stability Protocols
Acid Sensitivity (Critical)
Oxetanes possess significant ring strain (~107 kJ/mol).[4] While kinetically stable to basic and nucleophilic conditions (e.g., NaH, organolithiums), they are thermodynamically unstable in acidic media.
-
Avoid: Strong Brønsted acids (HCl, H₂SO₄) or strong Lewis acids (AlCl₃) unless ring opening is the desired outcome.
-
Chromatography: Use silica gel neutralized with 1% Triethylamine (Et₃N) if the compound shows signs of degradation (streaking) on TLC.
Storage[8][13]
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Temperature: Store at 2–8 °C.
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Atmosphere: Hygroscopic. Store under Argon or Nitrogen.
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Shelf Life: Stable for >12 months if kept dry and acid-free.
References
-
Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[1][5][6] Angewandte Chemie International Edition, 45(46), 7736-7739.
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Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524-3529.
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Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.
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Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][7][5] Chemical Reviews, 116(19), 12150–12233.
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Mai, Y., & Zhou, Y. (2015). "Cationic Copolymerization of 3,3-Bis(hydroxymethyl)oxetane and Glycidol." Macromolecules, 48, 7499.
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. radtech.org [radtech.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. atlantis-press.com [atlantis-press.com]
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